Dibenzo[b,d]iodol-5-ium trifluoroacetate
Description
Properties
Molecular Formula |
C14H8F3IO2 |
|---|---|
Molecular Weight |
392.11 g/mol |
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C12H8I.C2HF3O2/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;3-2(4,5)1(6)7/h1-8H;(H,6,7)/q+1;/p-1 |
InChI Key |
YBLVEHZZSVCTLC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen-Substituted Analogs
Dibenzo[b,d]iodol-5-ium trifluoroacetate belongs to a class of halonium salts with structural analogs differing in halogen atoms (e.g., bromine, chlorine) and counterions. Key examples include:
Key Findings :
- Halogen Impact : Bromine-substituted analogs exhibit higher melting points (223–228°C) compared to chlorine analogs (128–130°C), likely due to increased molecular symmetry and halogen electronegativity .
- Counterion Effects : Trifluoroacetate counterions generally enhance solubility in polar aprotic solvents compared to phosphate or tetrafluoroborate salts, which may influence reactivity in organic syntheses .
Counterion Variants
The trifluoroacetate group distinguishes this compound from other iodolium salts with alternative counterions:
Key Findings :
- Reactivity : Trifluoromethanesulfonate (triflate) derivatives are more reactive in electrophilic substitutions due to the superior leaving-group ability of triflate compared to trifluoroacetate .
Structural and Functional Contrasts with Non-Halogenated Analogs
For example:
- Dibenzo[b,f]oxepines : Exhibit antipsychotic and anti-inflammatory properties due to their macrocyclic host-guest chemistry .
Q & A
Basic Research Question
- Hazard Analysis : Evaluate risks associated with triflic acid (corrosive), diazo intermediates (explosive), and iodobenzene derivatives (toxic). Follow ACS guidelines for hazard assessment .
- Ventilation : Conduct all steps in a fume hood due to volatile trifluoroacetate byproducts.
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
How can researchers resolve contradictions in reported yields or purity across synthetic methods?
Advanced Research Question
Discrepancies often arise from variations in:
- Purification Techniques : Compare column chromatography (SiO₂) vs. recrystallization (MeOH/Et₂O). For example, chromatography yields 89% purity , while electrosynthesis achieves >95% .
- Analytical Validation : Use complementary methods:
- NMR : Confirm absence of triflate counterion impurities (δ 7.5–8.5 ppm for aromatic protons).
- HPLC : Monitor residual solvents (e.g., dichloromethane <0.1%).
- Elemental Analysis : Verify C/F/S ratios match theoretical values .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
The compound serves as a precursor for bioactive molecules:
- Anticancer Agents : React with sulfonamides (e.g., 4-methoxybenzenesulfonamide) in i-PrOH/ethylene glycol using Cu(OAc)₂ catalysis to form N-arylsulfonyl carbazoles (IC₅₀ = 0.2–5 µM against leukemia cells) .
- Enzyme Probes : Its strong electrophilicity facilitates covalent modification of cysteine residues in target proteins.
What analytical techniques are most effective for characterizing this compound?
Basic Research Question
- ¹H/¹⁹F NMR : Identify aromatic protons (7.5–8.5 ppm) and trifluoroacetate counterion (-76 ppm for CF₃) .
- X-ray Crystallography : Resolve iodonium center geometry (e.g., trigonal planar vs. tetrahedral) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M⁺] at m/z 402.33 (C₁₄H₈F₆O₃S₂) .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The iodonium center’s high electrophilicity enables:
- Buchwald-Hartwig Amination : React with aryl amines under Pd catalysis (e.g., Pd(OAc)₂, XPhos) in toluene at 100°C.
- Suzuki-Miyaura Coupling : Use aryl boronic acids with Ni(COD)₂ (10 mol%) in THF (70% yield) .
- Mechanistic Insight : DFT studies show the iodine(III) center lowers transition-state energy for oxidative addition .
What are the challenges in storing this compound, and how can degradation be mitigated?
Basic Research Question
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photolytic cleavage of the iodonium bond .
- Moisture Avoidance : Use desiccators with silica gel to inhibit hydrolysis to iodobenzene derivatives.
- Stability Testing : Monitor purity via HPLC every 3 months; discard if trifluoroacetate peaks deviate >5% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
